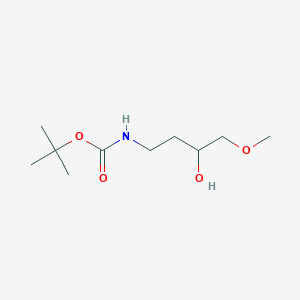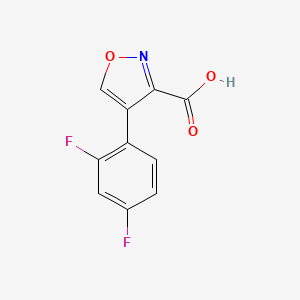
4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound features a difluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
科学的研究の応用
4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
類似化合物との比較
Similar Compounds
2,4-Difluorophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Difluorothiophenol: Used in the synthesis of various organic compounds.
Cyclometalated Ir(III) Complexes: Used in luminescence switching and photocatalytic activity.
Uniqueness
4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the oxazole ring and the difluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H5F2NO3 |
|---|---|
分子量 |
225.15 g/mol |
IUPAC名 |
4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(8(12)3-5)7-4-16-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChIキー |
GUWNJMZRVRVFTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C2=CON=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




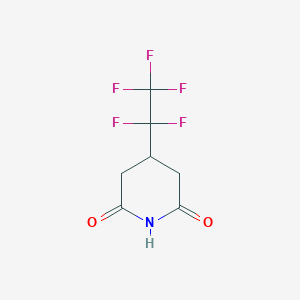
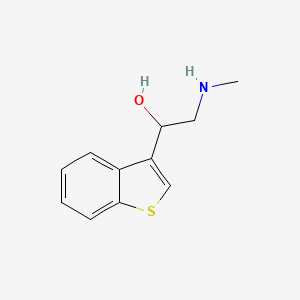
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
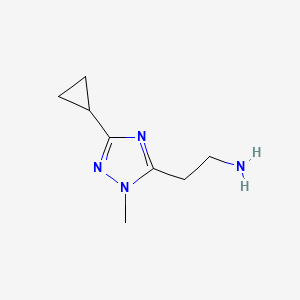


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
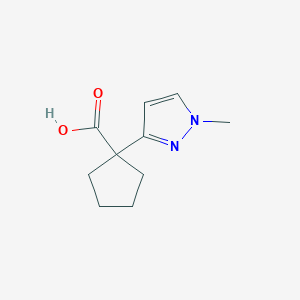
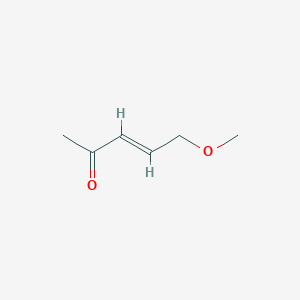
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
